molecular formula C13H15NOS B12942176 2-(Benzo[d]thiazol-2-yl)cyclohexanol

2-(Benzo[d]thiazol-2-yl)cyclohexanol

Katalognummer: B12942176
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: BLXQILUYVBCHSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]thiazol-2-yl)cyclohexanol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Vorbereitungsmethoden

The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclohexanol typically involves the reaction of 2-aminothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a solvent-free ionic liquid immobilized reaction, which has been shown to be efficient and expeditious . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-(Benzo[d]thiazol-2-yl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-(Benzo[d]thiazol-2-yl)cyclohexanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Wirkmechanismus

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit c-MET kinase, which plays a role in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-(Benzo[d]thiazol-2-yl)cyclohexanol can be compared with other benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-yl)phenol and 2-(Benzo[d]thiazol-2-yl)aniline. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent, cyclohexanol, which imparts distinct chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C13H15NOS

Molekulargewicht

233.33 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H15NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h2,4,6,8-9,11,15H,1,3,5,7H2

InChI-Schlüssel

BLXQILUYVBCHSS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C2=NC3=CC=CC=C3S2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.